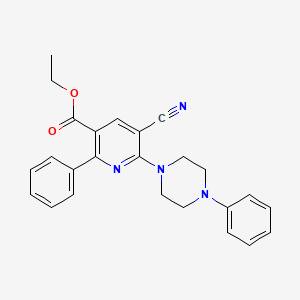

Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate

Description

Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate is a nicotinic acid derivative featuring a pyridine core substituted with cyano, phenyl, and 4-phenylpiperazino groups. Such derivatives are pivotal in medicinal chemistry due to their structural versatility and bioactivity. Nicotinate esters are widely explored for their roles as enzyme inhibitors, receptor antagonists, and intermediates in drug synthesis .

Properties

IUPAC Name |

ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2/c1-2-31-25(30)22-17-20(18-26)24(27-23(22)19-9-5-3-6-10-19)29-15-13-28(14-16-29)21-11-7-4-8-12-21/h3-12,17H,2,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSWNTGYMJDHKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Nicotinate Core: The initial step involves the preparation of the nicotinate core through a condensation reaction between ethyl nicotinate and a suitable cyano precursor.

Substitution Reactions:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs. This can include the use of catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a ligand in drug design.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents at the 2-, 5-, and 6-positions of the pyridine ring. These modifications significantly influence physicochemical properties, pharmacokinetics, and biological activity. Below is a detailed comparison:

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: The 4-phenylpiperazino group in the target compound introduces a bulky, lipophilic moiety, likely enhancing blood-brain barrier permeability compared to smaller substituents like propylamino or methyl . The hydroxyethylpiperazino group in the analog (CAS 924869-05-6) adds hydrogen-bonding capacity, which may improve aqueous solubility relative to the target compound’s phenylpiperazino group .

- Molecular Weight Trends: The target compound (439.51 g/mol) is heavier than most analogs due to the 4-phenylpiperazino group, which could impact oral bioavailability but enhance receptor binding affinity in neurological targets .

Anticancer Potential:

Nicotinate derivatives with pentose moieties (e.g., ethyl-6-amino-5-cyano-2-methyl-4-pentahydroxypentyl nicotinate) demonstrate anticancer activity via inhibition of cell proliferation pathways .

Neurological Targets:

Ethyl 6-chloronicotinate derivatives are known H3 receptor antagonists, implicating nicotinate esters in modulating histaminergic pathways . The 4-phenylpiperazino group in the target compound is a common feature in antipsychotic drugs (e.g., aripiprazole), suggesting possible CNS activity .

Transdermal Permeability:

Ethyl nicotinate derivatives are studied for skin permeation kinetics. For instance, ethyl nicotinate’s steady-state flux and partition coefficients correlate with substituent hydrophobicity . The target compound’s phenylpiperazino group may reduce transdermal absorption compared to smaller analogs like ethyl 5-cyano-6-methyl derivatives .

Biological Activity

Ethyl 5-cyano-2-phenyl-6-(4-phenylpiperazino)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the compound’s pharmacological profile.

Chemical Structure and Properties

This compound can be described by the following structural formula:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 348.40 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P | 3.5 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the nicotinic acid derivative followed by substitution reactions to introduce the cyano and phenylpiperazino groups. The detailed synthetic pathway is crucial for producing this compound efficiently.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of nicotinic acid have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Assessment

In a study evaluating cytotoxicity, the compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HeLa (Cervical) | 10.0 |

These results suggest that this compound may serve as a lead compound for further development in anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings indicate potential applications in treating infections caused by resistant bacterial strains.

The proposed mechanism of action involves the inhibition of specific enzymes related to DNA replication and protein synthesis in cancer cells and bacteria. The presence of the cyano group is believed to enhance the lipophilicity and bioavailability of the compound, contributing to its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.